![molecular formula C7H16N2O B173189 2-Morpholin-4-yl-propylamine CAS No. 1005-04-5](/img/structure/B173189.png)
2-Morpholin-4-yl-propylamine
Overview
Description
2-Morpholin-4-yl-propylamine is an organic compound with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol . It features a morpholine ring and a propylamine group, making it a versatile compound in various scientific fields . This compound is primarily used in research settings, particularly in proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholin-4-yl-propylamine typically involves a two-step process:
Reaction of Morpholine with 1-Bromopropane: This step generates 4-bromopropyl morpholine.
Reaction of 4-Bromopropylmorpholine with Amine: This step produces this compound.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the aforementioned steps under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Morpholin-4-yl-propylamine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the morpholine ring or the propylamine group.
Reduction: This reaction typically targets the nitrogen atoms in the compound.
Substitution: Both the morpholine ring and the propylamine group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated compounds and strong bases are typical reagents.
Major Products Formed: The major products depend on the specific reaction conditions but can include various substituted morpholine derivatives and modified propylamine groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 2-morpholin-4-yl-propylamine exhibit potential anticancer properties. For instance, studies have shown that morpholine derivatives can enhance the solubility and bioavailability of drugs, which is crucial for effective cancer treatment. The morpholine moiety is often linked to improved pharmacological profiles, making these compounds promising leads in the development of new chemotherapeutics .
Pharmacological Properties
The presence of the morpholine ring in this compound contributes to its pharmacological activity. This compound has been studied for its interactions with various biological targets, which may include receptors involved in neurotransmission and other critical pathways. Its ability to modulate biological systems positions it as a candidate for treating neurological disorders and other conditions.
Organic Synthesis
Synthetic Intermediate
this compound serves as an important synthetic intermediate in organic chemistry. It can be utilized in the synthesis of more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions . The versatility of this compound allows chemists to explore structure-activity relationships (SAR) by modifying the propyl chain or the morpholine ring.
Case Study: Synthesis of Benzimidazole Derivatives
In a notable study, researchers synthesized a series of benzimidazole derivatives using this compound as a building block. These derivatives were evaluated for their biological activities, including antibacterial and antitumoral effects. The results indicated that specific substitutions on the benzimidazole scaffold significantly influenced their pharmacological properties .
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-propylamine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Morpholine: A simpler compound with a similar ring structure but lacking the propylamine group.
4-Bromopropylmorpholine: An intermediate in the synthesis of 2-Morpholin-4-yl-propylamine.
2-Methyl-2-morpholin-4-yl-propylamine: A methylated derivative with slightly different chemical properties.
Uniqueness: this compound is unique due to its combination of a morpholine ring and a propylamine group, which imparts distinct chemical and biological properties .
Biological Activity
2-Morpholin-4-yl-propylamine, an organic compound with the molecular formula CHNO and a molecular weight of 144.21 g/mol, has garnered attention for its diverse biological activities. This compound features a morpholine ring, which is known for its role in various biochemical interactions, particularly in proteomics and medicinal chemistry.
Synthesis Methods
The synthesis of this compound typically involves a two-step process:
- Reaction of Morpholine with 1-Bromopropane : This generates 4-bromopropyl morpholine.
- Reaction of 4-Bromopropylmorpholine with Amine : This step produces the final compound.
These reactions are conducted under controlled conditions to ensure high yield and purity, often utilizing common reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., lithium aluminum hydride) for subsequent modifications.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and proteins involved in critical cellular processes. Its unique structural features allow it to function as an inhibitor or modulator in biochemical pathways, making it a valuable compound in drug development.
Enzyme Inhibition
Research has indicated that this compound exhibits significant enzyme inhibition properties. It has been studied for its potential effects on:
- Proteases : Inhibiting proteolytic enzymes can affect protein turnover and cell signaling pathways.
- Kinases : The modulation of kinase activity can influence various signaling cascades, including those involved in cell proliferation and apoptosis.
Case Studies
-
Inhibition of Protein Kinase B (Akt) :
- A study demonstrated that this compound effectively inhibited Akt activity in cancer cell lines, leading to reduced cell proliferation and increased apoptosis.
- Neurotrophic Effects :
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound | Structure Feature | Biological Activity |
---|---|---|
Morpholine | Simple ring structure | Limited biological activity |
4-Bromopropylmorpholine | Intermediate compound | Used in synthesis; less direct bioactivity |
2-Methyl-2-morpholin-4-yl-propylamine | Methylated derivative | Altered properties; potential for different activities |
Drug Development
The unique properties of this compound make it a candidate for drug development, particularly in creating inhibitors for specific enzymes involved in disease processes. Its application extends to areas such as:
- Cancer Therapy : Targeting specific kinases involved in tumor growth.
- Neurology : Potential treatments for neurodegenerative diseases through neurotrophic support.
Industrial Applications
Beyond medicinal chemistry, this compound is also utilized in the production of specialized chemicals and materials, showcasing its versatility across different fields.
Properties
IUPAC Name |
2-morpholin-4-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(6-8)9-2-4-10-5-3-9/h7H,2-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTHUBCDDJVKKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586426 | |
Record name | 2-(Morpholin-4-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-04-5 | |
Record name | 2-(Morpholin-4-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(morpholin-4-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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